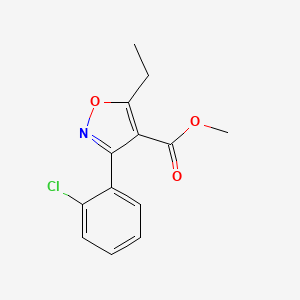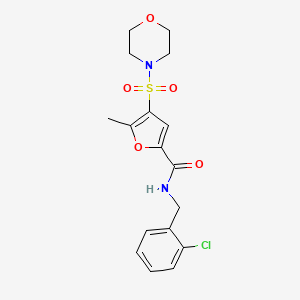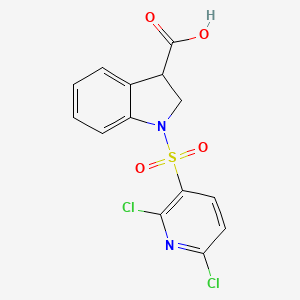
(2-Chloro-4-methylphenyl)methanol
Übersicht
Beschreibung
“(2-Chloro-4-methylphenyl)methanol” is a chemical compound. It is a transformation/degradation product of herbicides found in the environment through landfills and runoff .
Synthesis Analysis
The synthesis of “(2-Chloro-4-methylphenyl)methanol” involves several known techniques such as NMR, FT-IR, CHNS, and Mass . The reagents were prepared in the first step .Molecular Structure Analysis
The molecular structure of “(2-Chloro-4-methylphenyl)methanol” has been studied using techniques like ATR-FTIR, FT-Raman, UV–Vis spectra, and TGA . The crystal structure and Hirshfeld surface analysis of the molecule have also been performed .Chemical Reactions Analysis
The chemical reactions involving “(2-Chloro-4-methylphenyl)methanol” have been studied. For example, it has been used in the synthesis of N-arylacetamides, which are significant intermediates for the synthesis of medicinal, agrochemical, and pharmaceutical compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Chloro-4-methylphenyl)methanol” include a molecular weight of 142.58 g/mol, a XLogP3 of 2.4, one hydrogen bond donor count, one hydrogen bond acceptor count, and zero rotatable bond count .Wissenschaftliche Forschungsanwendungen
I have conducted searches to gather information on the scientific research applications of (2-Chloro-4-methylphenyl)methanol, but the available data is limited. Below are some applications based on the information found:
Synthesis of Dithiocarbamate Compounds
This compound has been used in the synthesis and characterization of dithiocarbamate compounds, which are notable for their use in various fields such as agriculture, medicine, and as ligands in coordination chemistry .
Development of Analytical Methods
It has also been involved in the development of analytical methods, such as the CPE (Cloud Point Extraction) method for the determination of lead in environmental samples .
Synthesis of Aryloxy Phenol Derivatives
There is a mention of its use in the synthesis of aryloxy phenol derivatives, which are important in various chemical reactions and potential applications in material science .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being the target organ .
Zukünftige Richtungen
The future directions of “(2-Chloro-4-methylphenyl)methanol” research could involve further exploration of its synthesis methods, its potential applications in various fields such as medicine and agriculture, and its environmental impact. It would also be beneficial to conduct more studies on its safety and hazards to ensure its safe usage .
Eigenschaften
IUPAC Name |
(2-chloro-4-methylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-6-2-3-7(5-10)8(9)4-6/h2-4,10H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAVRWRWRCLETL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-methylphenyl)methanol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2910406.png)

![Methyl 4-[(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2910410.png)

![Tert-butyl N-methyl-N-[2-(methylsulfonimidoyl)ethyl]carbamate](/img/structure/B2910412.png)
![(3-(1H-pyrrol-1-yl)-2-(o-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2910413.png)

![N-[3-[2-acetyl-3-(1,3-benzodioxol-5-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2910416.png)
![2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2910418.png)
![2-[(4-Ethylbenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B2910420.png)
![N,N-diethyl-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2910424.png)

